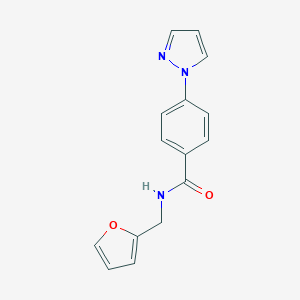![molecular formula C17H23N3O5S B230150 1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine, commonly known as NPPB, is a chemical compound that has been extensively used in scientific research. NPPB belongs to the class of piperidine derivatives and is primarily used as a pharmacological tool to study ion channels and transporters. NPPB has been found to be effective in inhibiting various ion channels, including chloride, potassium, and calcium channels.
作用機序
NPPB inhibits ion channels by binding to specific sites on the channel protein. The binding of NPPB to the channel protein results in a conformational change that prevents the ion channel from opening. The exact mechanism of action of NPPB on different ion channels is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
NPPB has been found to have various biochemical and physiological effects. NPPB has been found to inhibit insulin secretion by blocking calcium channels in pancreatic beta cells. NPPB has been found to inhibit muscle contraction by blocking calcium channels in smooth muscle cells. NPPB has been found to inhibit neurotransmitter release by blocking calcium channels in neuronal cells. NPPB has been found to regulate cell volume by blocking chloride channels in various cell types.
実験室実験の利点と制限
NPPB has several advantages as a pharmacological tool in scientific research. NPPB is a potent and selective inhibitor of various ion channels, making it a valuable tool for studying ion channel function. NPPB has a well-established synthesis method, making it readily available for scientific research. However, NPPB also has some limitations. NPPB has been found to be toxic at high concentrations, limiting its use in some experiments. NPPB has also been found to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
Several future directions for the use of NPPB in scientific research can be identified. NPPB can be used to study the role of ion channels in various physiological processes, including insulin secretion, muscle contraction, and neurotransmitter release. NPPB can also be used to study the role of ion channels in various disease states, including diabetes, hypertension, and epilepsy. Further investigation is required to determine the exact mechanism of action of NPPB on different ion channels and to identify potential off-target effects. New derivatives of NPPB can also be synthesized to improve its potency and selectivity.
合成法
The synthesis of NPPB involves the condensation of 1-piperidinylcarbonyl chloride with 4-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields NPPB as a white solid with a melting point of 221-223°C. The purity of NPPB can be determined by various analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
NPPB has been extensively used as a pharmacological tool to study ion channels and transporters. NPPB has been found to be effective in inhibiting various ion channels, including chloride, potassium, and calcium channels. NPPB has been used to study the role of calcium channels in various physiological processes, including insulin secretion, muscle contraction, and neurotransmitter release. NPPB has also been used to study the role of chloride channels in various physiological processes, including cell volume regulation and neuronal excitability. NPPB has been used to study the role of potassium channels in various physiological processes, including cardiac action potential and insulin secretion.
特性
分子式 |
C17H23N3O5S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23N3O5S/c21-17(18-10-2-1-3-11-18)14-5-4-12-19(13-14)26(24,25)16-8-6-15(7-9-16)20(22)23/h6-9,14H,1-5,10-13H2 |
InChIキー |
JHGDLDUAEJSZMO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)


![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
